

Allyl Methacrylate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Allyl methacrylate	
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An in-depth examination of the chemical properties, synthesis, and applications of **Allyl Methacrylate** (AMA), with a focus on its role in polymer science and biomedical materials.

Core Chemical Identifiers and Properties

Allyl methacrylate is a versatile monomer utilized in the synthesis of polymers with applications ranging from industrial coatings to specialized biomedical materials. Its dual functionality, containing both a methacrylate and an allyl group, allows for complex polymer architectures.

Identifier	Value	Reference
CAS Number	96-05-9	[1]
Molecular Formula	C7H10O2	[1]
Molecular Weight	126.15 g/mol	[1]



Physical and Chemical Properties	Value	Reference
Appearance	Clear, colorless liquid	[2]
Odor	Ester-like	[2]
Density	0.93 g/cm³ (at 20°C)	[2]
Boiling Point	144°C (at 1013.25 mbar)	[2]
Melting Point	-65°C	[2]
Flash Point	37.0°C	[2]
Water Solubility	< 0.40% (at 20°C)	[2]
Refractive Index	1.437 (at 20°C)	[2]
Vapor Pressure	7.7 hPa (at 25°C)	[3]
log Kow (Octanol-Water Partition Coefficient)	2.15	[3]

Applications in Research and Development

Allyl methacrylate is a key monomer and crosslinking agent in the synthesis of polymers.[4] Its dual functionality, with both a highly reactive methacrylate group and a less reactive allyl group, allows for a two-stage crosslinking process.[1] This property is leveraged in various applications:

- Dental Materials: AMA is used in the formulation of dental composites and prosthetics, contributing to their strength and durability.[4][5] Its use in dental resins can help reduce polymerization shrinkage and stress, which are significant drawbacks of conventional methacrylate monomers.[5][6]
- Coatings and Adhesives: It enhances the durability, adhesive strength, and chemical resistance of coatings and adhesives.[4]
- Polymer Synthesis: As a monomer, it is crucial in creating high-performance plastics and resins with improved mechanical and thermal properties.[4] It can be used to produce homo-



and copolymers.[7]

 Biomedical Applications: Polymers containing allyl functionalities are being explored for biomedical uses, including drug delivery.[8] The allyl groups can serve as points for further chemical modification.[9]

Metabolic and Toxicological Profile

Understanding the metabolic fate and toxicity of **allyl methacrylate** is crucial for its application in biomedical and dental materials.

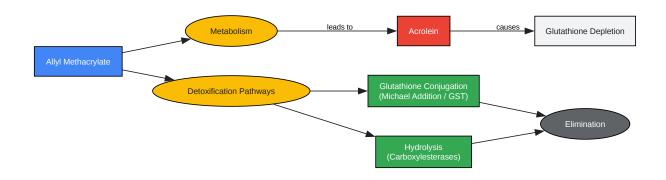
Metabolism

Allyl methacrylate is metabolized in the body, with one of the key pathways leading to the formation of acrolein.[10] This metabolic route is significant as it contributes to the depletion of glutathione, despite the low intrinsic chemical reactivity of **allyl methacrylate** itself.[10] Detoxification primarily occurs through two main pathways:

- Glutathione Conjugation: Acrylates and methacrylates can be detoxified by conjugation with glutathione, either through a Michael addition reaction or catalyzed by glutathione-S-transferase.[7][10]
- Hydrolysis: Carboxylesterases can hydrolyze the ester bond, breaking down the molecule.[7]
 [10]

Lower molecular weight esters like **allyl methacrylate** are generally metabolized and eliminated rapidly, which reduces the likelihood of cumulative toxicity.[10]





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Metabolic pathway of Allyl Methacrylate.

Toxicology Summary

Endpoint	Result	Species	Method	Reference
Acute Oral Toxicity (LD50)	470 mg/kg bw	Rat	Not specified	[3]
Acute Inhalation Toxicity (LC50)	1.56 mg/L (310 ppm) over 4 hours	Rat	Whole body exposure	[3]
Skin Sensitization	Not a sensitizer	Guinea Pig	OECD TG 406	[3]
Genotoxicity (in vitro)	Negative	Human lymphocytes	Chromosomal aberration test	[3]
Developmental Toxicity	NOAEL of 50 ppm	Rat	Inhalation (OECD TG 414)	[3]

Experimental Protocols Synthesis of Allyl Methacrylate/Divinylbenzene Copolymers



This protocol describes the preparation of porous copolymers of **allyl methacrylate** (AllMeth) and divinylbenzene (DVB) via suspension polymerization.[9][11]

1.	lat		

- Allyl methacrylate (inhibitor removed)[9][11]
- Divinylbenzene (DVB) (inhibitor removed)[9][11]
- Benzoyl peroxide (initiator)[9][11]
- Toluene (porogen)[9][11]
- Octane (porogen)[9][11]
- Sodium chloride[9]
- Gohsenol GH23 (suspension stabilizer)[9]
- Acetone[9]

2. Procedure:

- Prepare the organic phase by mixing **allyl methacrylate**, divinylbenzene, and a diluent mixture of toluene and octane (9:1 w/w).[9] The diluent should be 200 wt% with respect to the monomers.[9]
- Add 0.5 wt% of benzoyl peroxide as the initiator to the organic phase.[9][11]
- Prepare the aqueous phase consisting of a 2 wt% solution of sodium chloride containing 1.5
 wt% (in respect to the organic phase) of Gohsenol GH23 as a suspension stabilizer.[9]
- Suspend the organic phase in the aqueous phase.[9]
- Carry out the polymerization with the following temperature program:
 - 60°C for 1 hour[9]
 - 70°C for 1 hour[9]

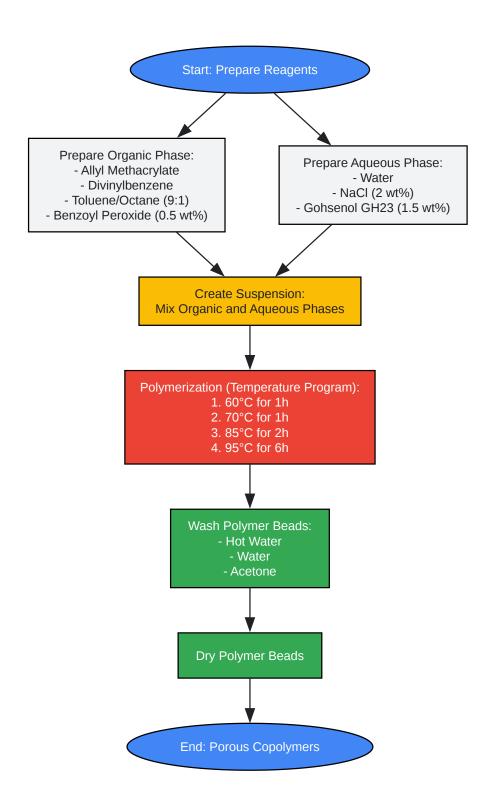






- 85°C for 2 hours[9]
- 95°C for 6 hours[9]
- After polymerization is complete, wash the resulting polymer beads with hot water, then with water and acetone.[9]
- Dry the polymer beads.[9]





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Workflow for copolymer synthesis.



Developmental Toxicity Study via Inhalation

This protocol outlines a developmental toxicity study of **allyl methacrylate** in rats, conducted according to OECD TG 414.[3][12][13]

- 1. Animals:
- Pregnant Sprague-Dawley rats (19-25 per group).[3][13]
- 2. Exposure:
- Expose the rats to **allyl methacrylate** vapor via whole-body inhalation for 6 hours per day.[3] [12][13]
- The exposure period is during gestation days 6 to 20.[3][12][13]
- Dose groups: 0 (control), 12, 25, 50, and 100 ppm.[3][12][13]
- 3. Monitored Parameters:
- Maternal toxicity: Monitor for signs of toxicity and changes in weight gain.[3][12]
- Developmental toxicity endpoints:
 - Number of implantation sites[3]
 - Number of live fetuses[3]
 - Fetal body weight[3][13]
 - Presence of fetal malformations[13]
- 4. Results Interpretation:
- A No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was established at 50 ppm, based on decreased fetal body weight at higher concentrations.[3] No compoundinduced teratogenic effects were observed.[3]



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